Lithiumacetat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

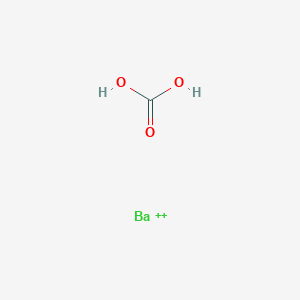

Lithium acetate is an important inorganic compound with a wide range of applications in scientific research. It is a white, crystalline salt with the formula LiC2H3O2. It is used in the synthesis of various organic compounds and has many biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthese von kristallinen Ceria-Nanopartikeln

Lithiumacetat spielt eine entscheidende Rolle bei der Synthese von kristallinen Ceria-Nanopartikeln. Es beschleunigt das Wachstum dieser Nanopartikel in der ozonvermittelten Synthese . Durch Erhöhung des Molverhältnisses von Acetat zu Cer(III)-nitrat in den Reaktionen wurde beobachtet, dass die Reaktionsausbeuten an Ceria-Nanopartikeln signifikant anstiegen .

Puffer für die Gelelektrophorese

This compound wird als Puffer für die Gelelektrophorese von DNA und RNA verwendet . Es hat eine geringere elektrische Leitfähigkeit, was im Vergleich zu Gelen aus TAE-Puffer höhere Geschwindigkeiten während des Gel-Laufs ermöglicht .

DNA-Isolierung

In Downstream-Anwendungen wie der DNA-Isolierung funktionieren this compound-Gele gut . Das macht this compound zu einem wertvollen Werkzeug in der molekularbiologischen Forschung.

Southern Blot-Analyse

This compound-Gele sind auch kompatibel mit der Southern Blot-Analyse, einer Methode, die in der Molekularbiologie zum Nachweis einer bestimmten DNA-Sequenz in DNA-Proben verwendet wird .

Plasma-gegenüberliegende Materialien in Tokamak-Geräten

Lithium, als ein Material mit niedrigem Z, wird in Tokamak-Geräten häufig für die Partikelrückführung und die Verunreinigungskontrolle getestet und eingesetzt, um die Plasma-Leistung zu verbessern . This compound könnte möglicherweise bei der Herstellung oder Anwendung dieser lithium-basierten Plasma-gegenüberliegenden Materialien verwendet werden

Wirkmechanismus

Target of Action

Lithium acetate, often abbreviated as LiOAc, is a salt of lithium and acetic acid . It primarily targets DNA, RNA, and proteins in the cell . It is also known to interact with glutamate receptors and Glycogen Synthase Kinase 3-beta (GSK3B) .

Mode of Action

Lithium acetate interacts with its targets through a chaotropic effect , which involves denaturing DNA, RNA, and proteins . It also modulates neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . Furthermore, lithium acetate decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain .

Biochemical Pathways

Lithium acetate affects several biochemical pathways. It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system . This system is responsible for maintaining signal efficiency by producing two postsynaptic second messenger system pathways: Inositol triphosphate (IP3) and Diaglycerol (DAG), both of which modulate neurotransmission and regulate gene transcription .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window, and therapeutic drug monitoring to determine lithium blood concentrations remains the key component of clinical surveillance .

Result of Action

The result of lithium acetate’s action is primarily observed in its use as a buffer for gel electrophoresis of DNA and RNA . It allows gels to run at higher speeds with lower electrical conductivity compared to gels made from TAE buffer . Additionally, lithium acetate is used to permeabilize the cell wall of yeast for use in DNA transformation .

Action Environment

The action of lithium acetate can be influenced by environmental factors such as the presence of other ions in the solution. For example, the presence of sodium or magnesium ions can affect the intracellular concentration of lithium and modulate its biochemical phenotype

Zukünftige Richtungen

Lithium acetate has potential applications in the field of energy storage. It is used in the preparation of plasticized polymer electrolytes for lithium-ion batteries . Research is being conducted to improve the physicochemical and electrochemical properties of solid polymer electrolytes for high-performance Li-based batteries .

Biochemische Analyse

Biochemical Properties

Lithium acetate plays a significant role in biochemical reactions. It is used in the laboratory for DNA transformation, particularly in yeast . The lithium ions in lithium acetate are believed to have a chaotropic effect, denaturing DNA, RNA, and proteins .

Cellular Effects

Lithium acetate influences cell function by permeabilizing the cell wall of yeast, making it more susceptible to DNA transformation . This allows foreign DNA to enter the yeast cells more easily .

Molecular Mechanism

The mechanism of action of lithium acetate is believed to be related to its chaotropic effect. This effect disrupts the structure of biological macromolecules, such as DNA, RNA, and proteins, thereby facilitating the uptake of foreign DNA into yeast cells .

Temporal Effects in Laboratory Settings

In laboratory settings, lithium acetate is used in short-term experiments, such as DNA transformation. The stability and degradation of lithium acetate over time in these settings are not typically a concern .

Dosage Effects in Animal Models

The effects of lithium acetate in animal models have not been extensively studied. Most research involving lithium acetate focuses on its use in molecular biology laboratories, particularly for DNA transformation in yeast .

Metabolic Pathways

Lithium acetate does not directly participate in metabolic pathways. It plays a crucial role in facilitating the uptake of foreign DNA into yeast cells, which can lead to the expression of new genes and the production of new proteins .

Transport and Distribution

In the context of DNA transformation, lithium acetate is believed to help permeabilize the yeast cell wall, allowing foreign DNA to enter the cell

Subcellular Localization

Lithium acetate does not have a specific subcellular localization. It is used to permeabilize the cell wall of yeast, facilitating the entry of foreign DNA into the cell . Once inside the cell, the foreign DNA can integrate into the yeast genome and be expressed .

Eigenschaften

| { "Design of Synthesis Pathway": "The synthesis pathway of Lithium acetate involves the reaction between Lithium hydroxide and Acetic acid.", "Starting Materials": ["Lithium hydroxide", "Acetic acid"], "Reaction": [ "Add Lithium hydroxide to Acetic acid slowly while stirring", "Heat the mixture to 60-70°C for 2-3 hours", "Cool the mixture to room temperature", "Filter the solution to remove any impurities", "Concentrate the solution by evaporation to obtain Lithium acetate as a solid" ] } | |

| 546-89-4 | |

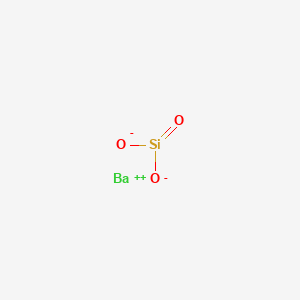

Molekularformel |

C2H4LiO2 |

Molekulargewicht |

67.0 g/mol |

IUPAC-Name |

lithium;acetate |

InChI |

InChI=1S/C2H4O2.Li/c1-2(3)4;/h1H3,(H,3,4); |

InChI-Schlüssel |

QQGWBRJQPRTJDA-UHFFFAOYSA-N |

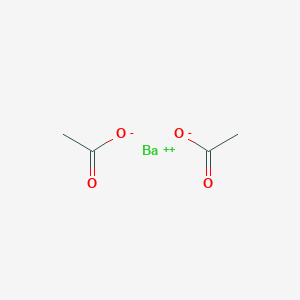

Isomerische SMILES |

[Li+].CC(=O)[O-] |

SMILES |

[Li+].CC(=O)[O-] |

Kanonische SMILES |

[Li].CC(=O)O |

| 546-89-4 | |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Irritant; Health Hazard |

Synonyme |

lithium acetate lithium acetate enolate anion |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.